Cas no 2589-39-1 (9,10-Anthracenedione,1,4-dihydroxy-2-methyl-)

9,10-Anthracenedione,1,4-dihydroxy-2-methyl- structure
2589-39-1 structure
Product Name:9,10-Anthracenedione,1,4-dihydroxy-2-methyl-
CAS-nummer:2589-39-1
MF:C15H10O4
MW:254.237504482269
CID:266920
PubChem ID:99300
Update Time:2025-04-19

9,10-Anthracenedione,1,4-dihydroxy-2-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 9,10-Anthracenedione,1,4-dihydroxy-2-methyl-
    • 1,4-dihydroxy-2-methylanthracene-9,10-dione
    • 1,4-Dihydroxy-2-methyl-9,10-anthrachinon
    • 1,4-dihydroxy-2-methyl-9,10-anthraquinone
    • 1,4-dihydroxy-2-methylanthra-9,10-qionone
    • 1,4-dihydroxy-2-methylanthraquinone
    • 1,4-dihydroxy-3-methylanthracene-9,10-dione
    • 2-methyl-1,4-dihydroxy-9,10-anthraquinone
    • 2-Methyl-1,4-dihydroxyanthraquinone
    • AC1L40SR
    • C10329
    • CCRIS 6436
    • SureCN595078
    • 2589-39-1
    • Q27103832
    • 9,10-Anthracenedione, 1,4-dihydroxy-2-methyl- (9CI)
    • Methylchinizarin
    • CHEBI:28677
    • 9, 1,4-dihydroxy-2-methyl-
    • 1,4-DIHYDROXY-2-METHYL-9,10-ANTHRACENEDIONE
    • E87925
    • NSC-208739
    • NSC 208739
    • V02O0Q7MPT
    • 9,10-Anthracenedione, 1,4-dihydroxy-2-methyl-
    • 3-METHYLQUINIZARIN
    • NSC208739
    • JXHLSZPLSSDYCF-UHFFFAOYSA-N
    • UNII-V02O0Q7MPT
    • SCHEMBL595078
    • DTXSID30180541
    • 2-METHYLQUINIZARIN
    • ANTHRAQUINONE, 1,4-DIHYDROXY-2-METHYL-
    • 1,4-Dihydroxy-3-methylanthraquinone
    • Inchi: 1S/C15H10O4/c1-7-6-10(16)11-12(13(7)17)15(19)9-5-3-2-4-8(9)14(11)18/h2-6,16-17H,1H3
    • InChI-sleutel: JXHLSZPLSSDYCF-UHFFFAOYSA-N
    • LACHT: OC1=C(C)C=C(C2C(C3C=CC=CC=3C(C=21)=O)=O)O

Berekende eigenschappen

  • Exacte massa: 254.0579
  • Monoisotopische massa: 254.058
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 0
  • Complexiteit: 405
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 74.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.476
  • Kookpunt: 494.1°Cat760mmHg
  • Vlampunt: 266.7°C
  • Brekindex: 1.709
  • PSA: 74.6
  • LogboekP: 2.18160

9,10-Anthracenedione,1,4-dihydroxy-2-methyl- Gerelateerde literatuur

Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd